3-bromo-6-fluoro-2-methyl-1H-indole
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Overview
Description
3-bromo-6-fluoro-2-methyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indole ring, which can influence its chemical properties and reactivity .
Preparation Methods
The synthesis of 3-bromo-6-fluoro-2-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the bromination and fluorination of 2-methylindole. The reaction typically uses bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
3-bromo-6-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions. .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. .
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds
Scientific Research Applications
3-bromo-6-fluoro-2-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar compounds to 3-bromo-6-fluoro-2-methyl-1H-indole include other halogenated indoles such as:
3-bromo-2-methylindole: Lacks the fluorine atom, which can affect its reactivity and biological activity
6-fluoro-2-methylindole:
3-chloro-6-fluoro-2-methylindole: Substitution of bromine with chlorine can lead to different reactivity and biological effects
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-9(10)7-3-2-6(11)4-8(7)12-5/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNRAMVWHCIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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